3-(Oxan-4-yl)phenol
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Overview
Description
3-(Oxan-4-yl)phenol is an organic compound that features a phenol group attached to an oxane ring The phenol group consists of a hydroxyl group (-OH) bonded to an aromatic benzene ring, while the oxane ring is a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Oxan-4-yl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. For example, the reaction of 4-chlorophenol with tetrahydrofuran (THF) under basic conditions can yield this compound . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent .
Industrial Production Methods
Industrial production of phenolic compounds often involves large-scale processes such as the hydroxylation of benzene or the oxidation of cumene
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-4-yl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is ortho- and para-directing, making the aromatic ring highly reactive towards electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na₂Cr₂O₇), potassium nitrosodisulfonate (Fremy’s salt)
Reduction: Sodium borohydride (NaBH₄), tin(II) chloride (SnCl₂)
Electrophilic Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃), sulfonating agents (e.g., SO₃), and Friedel-Crafts catalysts (e.g., AlCl₃)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols
Scientific Research Applications
3-(Oxan-4-yl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Oxan-4-yl)phenol involves its interaction with various molecular targets and pathways. For example, phenolic compounds can act as antioxidants by donating hydrogen atoms to neutralize free radicals . This antioxidant activity is mediated through mechanisms such as hydrogen atom transfer, single electron transfer, and transition metal chelation .
Comparison with Similar Compounds
3-(Oxan-4-yl)phenol can be compared to other phenolic compounds such as:
Phenol: The simplest phenolic compound with a hydroxyl group directly attached to a benzene ring.
Catechol: A dihydroxybenzene with two hydroxyl groups in ortho positions.
Resorcinol: A dihydroxybenzene with two hydroxyl groups in meta positions.
Hydroquinone: A dihydroxybenzene with two hydroxyl groups in para positions.
The uniqueness of this compound lies in its oxane ring, which imparts distinct chemical and physical properties compared to other phenolic compounds .
Properties
IUPAC Name |
3-(oxan-4-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,12H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXUYPXLVGOMMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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